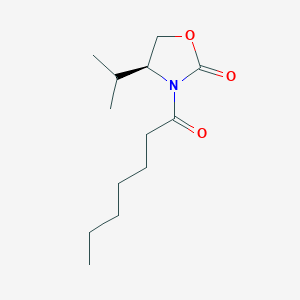![molecular formula C10H13N3 B020348 2-乙基-5,7-二甲基-1H-咪唑并[4,5-b]吡啶 CAS No. 133240-06-9](/img/structure/B20348.png)
2-乙基-5,7-二甲基-1H-咪唑并[4,5-b]吡啶
概述
描述
2-Ethyl-5,7-dimethyl-1H-imidazo[4,5-b]pyridine is a heterocyclic compound with the molecular formula C10H13N3. This compound is known for its unique imidazo[4,5-b]pyridine scaffold, which has been extensively studied for its biological activities and potential therapeutic applications .
科学研究应用
2-Ethyl-5,7-dimethyl-1H-imidazo[4,5-b]pyridine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its antiviral, antimicrobial, and cytotoxic activities.
作用机制
Target of Action
The primary target of 2-Ethyl-5,7-dimethyl-1H-imidazo[4,5-b]pyridine is the angiotensin II receptor . Angiotensin II is a critical pressor substance of the renin-angiotensin system (RAS), which plays a crucial role in regulating blood pressure and fluid balance .
Mode of Action
As a nonpeptidic angiotensin II receptor antagonist, 2-Ethyl-5,7-dimethyl-1H-imidazo[4,5-b]pyridine binds to the angiotensin II receptor, thereby blocking the binding of angiotensin II . This prevents the vasoconstrictor effects of angiotensin II and results in a decrease in blood pressure .
Biochemical Pathways
The compound’s action on the angiotensin II receptor disrupts the renin-angiotensin system (RAS), a key regulator of blood pressure and fluid balance . By blocking the effects of angiotensin II, the compound can reduce vasoconstriction and decrease the secretion of aldosterone, a hormone that increases the reabsorption of sodium and water in the kidneys . This leads to a decrease in blood volume and a reduction in blood pressure .
Pharmacokinetics
This suggests that the compound may have favorable pharmacokinetic properties for oral administration and sustained action .
Result of Action
The molecular and cellular effects of 2-Ethyl-5,7-dimethyl-1H-imidazo[4,5-b]pyridine’s action primarily involve the reduction of blood pressure . By blocking the angiotensin II receptor, the compound prevents the vasoconstrictor effects of angiotensin II, leading to vasodilation . Additionally, by reducing aldosterone secretion, the compound can decrease sodium and water reabsorption in the kidneys, leading to a reduction in blood volume . These effects collectively result in a decrease in blood pressure .
生化分析
Biochemical Properties
It is known that this compound is an antagonist of the angiotensin II receptor . This suggests that it may interact with enzymes, proteins, and other biomolecules involved in the angiotensin II pathway.
Cellular Effects
As an angiotensin II receptor antagonist, it likely influences cell function by blocking the effects of angiotensin II, a hormone that can constrict blood vessels and increase blood pressure . This could potentially impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of 2-Ethyl-5,7-dimethyl-1H-imidazo[4,5-b]pyridine involves its interaction with the angiotensin II receptor. By acting as an antagonist, it prevents angiotensin II from binding to its receptor, thereby inhibiting the downstream effects of this hormone .
Metabolic Pathways
Given its role as an angiotensin II receptor antagonist, it may interact with enzymes or cofactors involved in the angiotensin II pathway .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-5,7-dimethyl-1H-imidazo[4,5-b]pyridine typically involves the reduction of 2-amino-3-nitropyridine derivatives to the corresponding diaminopyridine, which is then condensed with an appropriate carboxylic acid in polyphosphoric acid . Another method involves the nucleophilic substitution of halogen in the pyridine ring activated by the nitro group, followed by reduction of the nitro group using hydrogen in the presence of palladium on carbon .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization for yield and purity.
化学反应分析
Types of Reactions
2-Ethyl-5,7-dimethyl-1H-imidazo[4,5-b]pyridine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen functionalities.
Reduction: Reduction reactions often use hydrogen in the presence of catalysts like palladium on carbon.
Substitution: Nucleophilic substitution reactions are common, especially involving halogenated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Reagents such as sodium hydride and alkyl halides are frequently used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction typically yields amine derivatives .
相似化合物的比较
Similar Compounds
- 2-Methylimidazo[4,5-b]pyridine
- 2-Cyanoimidazo[4,5-b]pyridine
- 5,7-Dimethyl-2-ethylimidazo[4,5-b]pyridine
Uniqueness
2-Ethyl-5,7-dimethyl-1H-imidazo[4,5-b]pyridine is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other imidazo[4,5-b]pyridine derivatives. Its efficacy as an angiotensin II receptor antagonist sets it apart from other similar compounds .
属性
IUPAC Name |
2-ethyl-5,7-dimethyl-1H-imidazo[4,5-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3/c1-4-8-12-9-6(2)5-7(3)11-10(9)13-8/h5H,4H2,1-3H3,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWWJWZJOSWSJQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=C(N1)C(=CC(=N2)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40431137 | |
| Record name | 2-Ethyl-5,7-dimethyl-1H-imidazo[4,5-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40431137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133240-06-9 | |
| Record name | 2-Ethyl-5,7-dimethyl-1H-imidazo[4,5-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40431137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Ethyl-5,7-dimethyl-1H-imidazo[4,5-b]pyridine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B8NB2AA6HQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 2-ethyl-5,7-dimethyl-3H-imidazo[4,5-b]pyridine in medicinal chemistry?
A1: 2-Ethyl-5,7-dimethyl-3H-imidazo[4,5-b]pyridine is a crucial intermediate in the synthesis of potent angiotensin II receptor antagonists []. Angiotensin II receptor antagonists are a class of pharmaceuticals used to treat hypertension (high blood pressure) by blocking the action of angiotensin II, a hormone that constricts blood vessels.
Q2: What are the two main synthetic routes for producing 2-ethyl-5,7-dimethyl-3H-imidazo[4,5-b]pyridine discussed in the research?
A2: The research outlines two primary methods for synthesizing 2-ethyl-5,7-dimethyl-3H-imidazo[4,5-b]pyridine []:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![tert-butyl (3R)-3-[(4S)-2-oxo-4-propan-2-yl-1,3-oxazolidine-3-carbonyl]octanoate](/img/structure/B20266.png)




![1-(2-Amino-1-oxopropyl)octahydrocyclopenta[b]pyrrole-2-caroxylic Acid](/img/structure/B20279.png)


![2-[N-[(R)-1-Ethoxycarbonyl-3-phenylpropyl]-L-alanyl]-(1S,3S,5S)-2-azabicyclo[3.3.0]octane-3-carboxylic Acid, Benzyl Ester](/img/structure/B20287.png)
![1-(2-tert-Butoxycarbonylamino-1-oxopropyl)octahydrocyclopenta[b]pyrrole-2-caroxylic Acid, Benzyl Ester](/img/structure/B20288.png)

![Thieno[2,3-b]quinoxaline-2-carboxylic acid](/img/structure/B20301.png)


